molecular formula C17H16O4 B1203457 Demethoxymatteucinol CAS No. 56297-79-1

Demethoxymatteucinol

Cat. No. B1203457
CAS RN: 56297-79-1
M. Wt: 284.31 g/mol
InChI Key: HAIHGFWQOPJMPV-ZDUSSCGKSA-N
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Description

Demethoxymatteucinol is a specific compound with the molecular formula C17H16O4 . It is also known by other names such as (2S)-5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-chromen-4-one . It has an average mass of 284.306 Da and a monoisotopic mass of 284.104858 Da .


Molecular Structure Analysis

Demethoxymatteucinol has a specific molecular structure, which is defined by its molecular formula C17H16O4 . The structure of the compound can be determined by various methods such as Ultraviolet-Visible and (1D and 2D) nuclear magnetic resonance (NMR) spectrometer .


Physical And Chemical Properties Analysis

Demethoxymatteucinol is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 284.31 . The compound should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Medicinal Properties in Traditional Medicine : Demethoxymatteucinol, isolated from the roots of Desmos chinensis, a traditional medicine for malaria treatment in China, suggests its potential medicinal properties (Zhao Jin, 1992).

  • Antioxidant and Enzyme Inhibitor Activities : A study on Syzygium aqueum found that Demethoxymatteucinol isolated from this plant demonstrated mild antioxidant and xanthine oxidase inhibitory activities (Insanu et al., 2018).

  • Chemical Constituents of Plant Rhizomes : In the rhizome of Matteuccia struthiopteris, Demethoxymatteucinol was identified as a key chemical constituent, marking its significance in botanical studies (Zhang et al., 2004).

  • Hypoglycemic Activity : Demethoxymatteucinol showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting its potential use in diabetes treatment (Basnet et al., 1993).

  • Role in Genome Stability : Research suggests a correlation between demethylation and elevated mutation rates, indicating the broader implications of compounds like Demethoxymatteucinol in genetic stability and potentially in cancer development (Chen et al., 1998).

  • Epigenetic Treatment of Malignancies : Demethylating agents are being studied for their role in treating hematopoietic malignancies and may have wider applications in cancer therapy (Claus et al., 2005).

  • Reactivation of Tumor Suppressor Genes : Studies on the reactivation of tumor suppressor genes through demethylating agents like hydralazine and procainamide indicate a potential area where Demethoxymatteucinol could be researched (Segura-Pacheco et al., 2003).

properties

IUPAC Name

(2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-7,13,19-20H,8H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIHGFWQOPJMPV-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=CC=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971737
Record name 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethoxymatteucinol

CAS RN

56297-79-1
Record name Demethoxymatteucinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56297-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethylpinocembrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056297791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7-Dihydroxy-6,8-dimethyl-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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